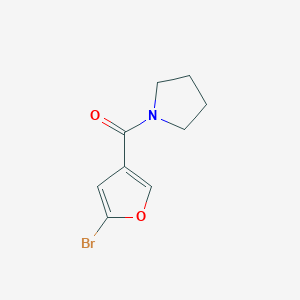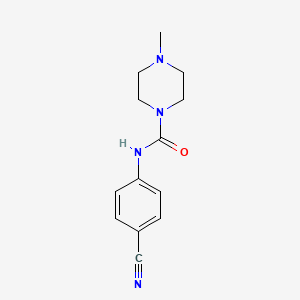
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family and has been shown to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of certain enzymes and to modulate the expression of various genes involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-tumor properties, which may be useful in the treatment of various types of cancer. Finally, this compound has been shown to have anti-oxidant properties, which may be useful in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which may be useful in a variety of experimental settings. Additionally, this compound is relatively easy to synthesize and purify, which makes it an attractive compound for use in lab experiments.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some experimental settings, which may limit its usefulness in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one. One potential direction is to further explore the mechanism of action of this compound, in order to better understand how it exerts its effects on the body. Additionally, further research is needed to explore the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future research could explore the potential use of this compound in combination with other compounds, in order to enhance its effectiveness and reduce potential toxicity.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to its use in lab experiments, the potential applications of this compound make it an attractive target for further research. Future research could explore the mechanism of action of this compound, as well as its potential applications in the treatment of neurological disorders and in combination with other compounds.
Méthodes De Synthèse
The synthesis method for 6-(2,3-Dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one involves the reaction of 2-methyl-4,5-dihydropyridazin-3-one with 2,3-dihydroindole-1-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and results in the formation of the desired compound. The purity and yield of the compound can be optimized through careful selection of reaction conditions and purification methods.
Propriétés
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYIBHKEFQUULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)





![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)



![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)
